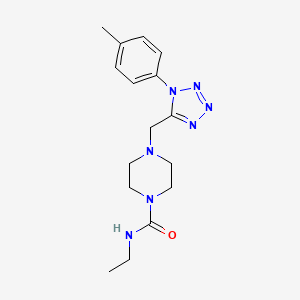

N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-ethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O/c1-3-17-16(24)22-10-8-21(9-11-22)12-15-18-19-20-23(15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPGPVMTVNSBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- Molecular Formula : C_{15}H_{20}N_{6}O

- Molecular Weight : 304.36 g/mol

Anticancer Properties

Research has indicated that derivatives of piperazine, including N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, exhibit notable anticancer activity. A study focused on piperazine-containing compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity in Cell Lines

| Cell Line | Compound Concentration (µM) | Effect Observed |

|---|---|---|

| K562 (Leukemia) | 10 | 70% cell death |

| MCF7 (Breast) | 15 | Significant reduction in viability |

| A549 (Lung) | 20 | Induction of apoptosis |

Antimicrobial Activity

N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide has also been evaluated for its antimicrobial properties. Studies have shown that certain tetrazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Receptor Binding : The tetrazole moiety is known to interact with aminergic receptors, which may be involved in mediating the compound's effects on cell signaling pathways related to growth and apoptosis .

- Cell Cycle Arrest : Some studies suggest that piperazine derivatives can cause cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects .

Study on Piperazine Derivatives

In a study investigating various piperazine derivatives, including N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide), researchers found that these compounds exhibited significant antiproliferative effects on K562 leukemic cells. The mechanism was linked to necroptosis rather than traditional apoptosis, suggesting a novel pathway for inducing cell death in resistant cancer types .

Clinical Implications

The potential therapeutic implications of this compound are vast. Its ability to target multiple pathways involved in cancer progression makes it a candidate for further development into a pharmaceutical agent. Ongoing research aims to optimize its efficacy and reduce toxicity through structural modifications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and pharmacological differences between the target compound and related analogs:

Key Structural and Functional Differences

Tetrazole vs. Triazole Moieties :

- The target compound’s tetrazole ring (1H-tetrazol-5-yl) distinguishes it from triazole-containing analogs like Compound 11e . Tetrazoles are stronger hydrogen-bond acceptors and mimic carboxylic acids, enhancing drug-target interactions (e.g., in angiotensin receptor blockers like Valsartan ). Triazoles, while also bioactive, exhibit different electronic profiles and metabolic stability.

Substituents on Piperazine: The ethyl carboxamide group in the target compound contrasts with the methyl carboxamide in 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide .

Pharmacological Implications :

- 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide demonstrates antiproliferative activity against cancer cell lines, suggesting that the target compound’s ethyl and tetrazole groups could modulate similar pathways .

- The p-tolyl group, common in Compound 11e and the target compound, is associated with enhanced aromatic interactions in receptor binding .

Synthetic Routes :

- Triazole derivatives (e.g., Compound 11e ) are synthesized via CuAAC reactions with azides and alkynes , whereas tetrazole-containing compounds like the target may require alternative methods, such as [2+3] cycloadditions between nitriles and sodium azide .

Research Findings and Implications

- Antiproliferative Potential: Piperazine-carboxamide derivatives with p-tolyl groups (e.g., 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide) show efficacy against cancer cells, suggesting the target compound could be optimized for oncology applications .

- Anti-Inflammatory Activity : Piperazine-tolyl analogs in exhibit anti-inflammatory effects in rodent models, hinting at broader therapeutic utility for the target compound .

- Bioisosteric Advantages : The tetrazole ring in the target compound may confer metabolic stability comparable to Valsartan , a clinically validated antihypertensive agent .

Q & A

What are the optimal synthetic routes for preparing N-ethyl-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the tetrazole ring via azide-alkyne cycloaddition (CuAAC) and subsequent functionalization of the piperazine core. For example:

- Step 1: Synthesis of 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde via cyclization of p-tolyl azide with nitriles under acidic conditions .

- Step 2: Alkylation of the piperazine carboxamide scaffold using the tetrazole-aldehyde intermediate under reductive amination (e.g., NaBH3CN in methanol) .

- Step 3: Final N-ethylation via nucleophilic substitution (e.g., ethyl iodide in DMF with K2CO3) .

Critical factors:

- Solvent choice: Polar aprotic solvents (DMF, DCM) enhance reactivity but may require rigorous drying to avoid side reactions .

- Temperature: Controlled heating (~60°C) improves reaction kinetics without degrading thermally sensitive intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in derivatives of this compound?

Answer:

- 1H/13C NMR: The tetrazole proton (δ 8.5–9.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) provide distinct splitting patterns. Overlapping signals from the p-tolyl group (δ 7.2–7.4 ppm) can be resolved using 2D NMR (COSY, HSQC) .

- IR Spectroscopy: Confirm the carboxamide C=O stretch (~1650 cm⁻¹) and tetrazole C=N vibrations (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]+) validate the molecular formula, while fragmentation patterns distinguish regioisomers .

What strategies are employed to optimize the compound’s pharmacokinetic properties while retaining target affinity?

Answer:

- Bioisosteric replacement: Substituting the tetrazole with a carboxylate group (e.g., in losartan analogs) improves metabolic stability while maintaining hydrogen-bonding interactions with targets .

- Lipophilicity modulation: Introducing hydrophilic groups (e.g., hydroxyl or sulfonyl) on the piperazine ring enhances aqueous solubility without compromising blood-brain barrier penetration .

- Pro-drug approaches: Ethyl ester moieties (as in and ) can be hydrolyzed in vivo to active carboxylic acids, improving bioavailability .

Which biological targets are most plausibly associated with this compound, and how are binding affinities validated experimentally?

Answer:

- Primary targets: G-protein-coupled receptors (GPCRs) and ion channels, particularly angiotensin II type 1 (AT1) receptors, due to structural similarity to tetrazole-based antagonists like losartan .

- Validation methods:

- Radioligand binding assays: Competitive displacement of [³H]-angiotensin II in HEK293 cells expressing AT1 receptors .

- Functional assays: Measurement of intracellular Ca²⁺ flux or cAMP inhibition in transfected cell lines .

- Computational docking: MD simulations predict binding poses in the AT1 receptor’s hydrophobic pocket .

How do steric and electronic effects of the p-tolyl and tetrazole substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric effects: The p-tolyl group’s methyl substituent hinders electrophilic substitution at the para position, directing reactions (e.g., halogenation) to the ortho position .

- Electronic effects: The tetrazole ring’s electron-withdrawing nature activates adjacent methylene groups for nucleophilic attack (e.g., SN2 alkylation) .

- Case study: Suzuki-Miyaura coupling of brominated derivatives requires bulky ligands (e.g., SPhos) to mitigate steric hindrance from the tetrazole .

What analytical methods are recommended for assessing the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies:

- Acidic/alkaline hydrolysis: Incubate in HCl (0.1M) or NaOH (0.1M) at 37°C for 24h, followed by HPLC analysis to detect decomposition products .

- Oxidative stress: Exposure to H2O2 (3%) identifies susceptible sites (e.g., oxidation of piperazine to N-oxide) .

- Metabolic stability: Liver microsome assays (human/rat) quantify CYP450-mediated degradation using LC-MS/MS .

How can computational modeling guide the design of analogs with improved selectivity for specific isoforms of target enzymes?

Answer:

- Molecular dynamics (MD) simulations: Identify key residues in enzyme active sites (e.g., AT1 receptor’s Tyr113 and His256) that interact with the tetrazole and piperazine moieties .

- Free-energy perturbation (FEP): Predict ΔΔG values for substituent modifications (e.g., replacing p-tolyl with 3-fluorophenyl) to prioritize synthetic efforts .

- Pharmacophore modeling: Align analogs to shared features (e.g., hydrogen bond acceptors, hydrophobic regions) across isoform structures .

What experimental approaches resolve contradictions in reported biological activity data for structurally similar analogs?

Answer:

- Standardized assays: Re-evaluate activity using uniform protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to minimize variability .

- Off-target profiling: Screen against panels of unrelated targets (e.g., CEREP’s SafetyScreen44) to confirm specificity .

- Meta-analysis: Compare datasets from PubChem BioAssay (AID 1259401) and ChEMBL to identify consensus trends .

How is regioselectivity achieved in modifying the tetrazole ring without disrupting the piperazine-carboxamide scaffold?

Answer:

- Protecting groups: Use tert-butoxycarbonyl (Boc) to shield the piperazine nitrogen during tetrazole functionalization .

- Directed metalation: Employ Pd-catalyzed C–H activation at the tetrazole’s 5-position for halogenation or arylation .

- Kinetic control: Lower reaction temperatures (−20°C) favor monosubstitution over polysubstitution .

What in vivo models are most appropriate for evaluating the compound’s therapeutic potential in neurological disorders?

Answer:

- Neuroinflammation models: LPS-induced microglial activation in mice, with quantification of NLRP3 inflammasome markers (IL-1β, caspase-1) via ELISA .

- Blood-brain barrier (BBB) penetration: Measure brain/plasma ratio after intravenous administration using LC-MS/MS .

- Behavioral assays: Morris water maze or rotarod tests assess cognitive/motor improvements in transgenic Alzheimer’s models .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.